1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate
Description
This compound features a benzo[d]thiazole core substituted with a methoxy group at position 4, an azetidin-3-yl ring at the thiazole’s 2-position, and a 2-(2,5-dioxopyrrolidin-1-yl)acetate ester. The azetidine ring introduces conformational rigidity, while the dioxopyrrolidine moiety may enhance solubility or serve as a reactive handle for further functionalization.
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2,5-dioxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-24-11-3-2-4-12-16(11)18-17(26-12)19-7-10(8-19)25-15(23)9-20-13(21)5-6-14(20)22/h2-4,10H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXLQTLLYGPYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s known that the key mechanism of action of nonsteroidal anti-inflammatory drugs (nsaids) involves the suppression of the cyclooxygenase (cox) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
Compounds with a similar thiazole structure have been found to inhibit cox enzymes, which play a crucial role in the inflammatory response.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a methoxybenzo[d]thiazole moiety and a pyrrolidine derivative, which may contribute to its diverse pharmacological effects.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 346.41 g/mol
Key Structural Features:
| Component | Description |
|---|---|
| Benzothiazole Ring | Known for antimicrobial and anticancer properties |
| Azetidine Ring | Enhances binding affinity and specificity |
| Dioxopyrrolidine Moiety | Potentially involved in various biological interactions |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The benzothiazole derivatives are well-documented for their ability to inhibit microbial growth. Studies suggest that the presence of the methoxy group enhances this activity.
- Anticancer Effects : Preliminary investigations have shown that compounds with similar structures can induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Anti-inflammatory Activity : The azetidine component may interact with cyclooxygenase enzymes, modulating inflammatory responses.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the synthesis of pro-inflammatory mediators.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling, promoting apoptosis in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cancer cells, leading to cell death.
Research Findings and Case Studies
A review of recent literature highlights various studies focused on the biological activity of benzothiazole derivatives:
- Antimicrobial Studies : A series of tests demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In vitro studies revealed that the compound significantly inhibited the proliferation of cancer cell lines, with IC₅₀ values indicating potent activity. For instance, compounds related to this structure exhibited IC₅₀ values ranging from 0.5 to 5 µM against MCF-7 cells .
- Inflammation Models : In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups.
Comparison with Similar Compounds
Thiazole-Hydrazones ()
Compounds like 1-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine feature a thiazole-hydrazone scaffold. These act as dual MAO inhibitors (IC₅₀: 0.1–10 µM), with selectivity influenced by substituents on the thiazole and aryl groups . The target compound’s 4-methoxybenzo[d]thiazole moiety may enhance metabolic stability compared to simpler thiazoles, though direct MAO inhibition data are unavailable.
Thiazole-Fused Heterocycles ()
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide () and pyrazoline-benzothiazole hybrids () demonstrate analgesic activity (ED₅₀: 25–50 mg/kg in rodent models) and antidepressant effects, respectively. The target compound’s dioxopyrrolidine ester could modulate pharmacokinetics (e.g., prolonged half-life) compared to these analogues, but pharmacological data are currently lacking .
Dioxopyrrolidine-Containing Compounds
The ester 2-(2,5-dioxopyrrolidin-1-yl)acetate (CAS 373614-12-1, ) is structurally analogous to the target’s side chain. Dioxopyrrolidine esters are commonly used as amine-reactive groups in prodrugs or covalent inhibitors, suggesting the target compound may act as a covalent modulator of enzymes like proteases or transferases .
Key Structural and Functional Differentiators
Azetidine vs.
Dioxopyrrolidine Ester : Unlike simpler acetates (e.g., methyl esters in ), this group may enable covalent binding or slow hydrolysis, extending in vivo activity .
4-Methoxybenzo[d]thiazole : Enhances lipophilicity and π-stacking compared to unsubstituted thiazoles, possibly improving membrane permeability .
Preparation Methods
Synthesis of 4-Methoxybenzo[d]thiazole-2-amine
- Reagents : 2-Amino-4-methoxybenzenethiol (1.0 equiv), benzoin (1.2 equiv), glacial acetic acid (catalyst), absolute ethanol.
- Conditions : Reflux at 78°C for 24 hours.
- Workup : Recrystallization from ethanol yields a crystalline product (70% yield, Rf = 0.85 in CHCl₃:MeOH 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈N₂OS |
| Molecular Weight | 180.2 g/mol |
| Melting Point | 108–110°C |
Formation of Azetidine-3-yl Intermediate
Method A: β-Lactam Cyclization :
- Schiff Base Formation : React 4-methoxybenzo[d]thiazole-2-amine with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol.
- Cyclization : Treat the Schiff base with chloroacetyl chloride (1.5 equiv) in dioxane and triethylamine at 5–10°C, followed by stirring at room temperature for 24 hours.
- Isolation : Extract with chloroform, evaporate solvent, and recrystallize from ethanol.
Outcome : 3-Chloro-4-aryl-1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-2-one derivatives (Yield: 65–75%, Rf = 0.78–0.82).
Method B: Nucleophilic Substitution :
- SN2 Displacement : React 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv) with Boc-protected piperazine (1.1 equiv) in DMF.
- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane.
- Coupling : Attach thiazole-2-carboxylic acid via HOBt/EDC-mediated amidation (Yield: 82%).
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
- Activation : React succinamic acid (1.0 equiv) with N-hydroxysuccinimide (NHS, 1.2 equiv) and dicyclohexylcarbodiimide (DCC, 1.5 equiv) in anhydrous THF.
- Isolation : Filter precipitated dicyclohexylurea, concentrate filtrate, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇NO₄ |
| Molecular Weight | 157.1 g/mol |
Esterification and Final Coupling
Procedure :
- Activation : Treat 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) with thionyl chloride to form the acyl chloride.
- Esterification : React the acyl chloride with 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol (1.0 equiv) in dry dichloromethane and pyridine (base).
- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) yields the final product (Yield: 58–65%).
Optimization and Industrial Scaling
Reaction Condition Optimization
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Solvent Volume | 50 mL/g | 10 mL/g |
| Yield | 60% | 68% |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.62–4.58 (m, 1H, azetidine-CH), 3.89 (s, 3H, OCH₃), 2.85–2.75 (m, 4H, pyrrolidine-H).
- HRMS : m/z calculated for C₁₉H₂₀N₄O₅S [M+H]⁺: 423.1134; found: 423.1138.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Low Yields in Cyclization : Additive screening (e.g., DMAP) enhances reaction rates.
- Epimerization Risk : Use of Boc-protected intermediates minimizes racemization.
- Solvent Selection : Replacing THF with acetonitrile reduces side reactions.
Recent Advances
Q & A
What are the key synthetic strategies for constructing the azetidine-thiazole core in this compound?
Level: Basic
Answer:
The azetidine-thiazole core can be synthesized via cyclocondensation reactions. For example, hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) can react with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol under reflux to form pyrazoline intermediates, which are subsequently functionalized . Key steps include:
- Solvent selection: Ethanol or DMF-EtOH mixtures for recrystallization .
- Catalysts: Piperidine or acidic/basic conditions to drive cyclization .
- Monitoring: Thin-layer chromatography (TLC) to track intermediate formation .
How can researchers resolve discrepancies in NMR data when characterizing the dioxopyrrolidinyl acetate moiety?
Level: Advanced
Answer:
Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Methodological approaches include:
- Multi-technique validation: Cross-check with IR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular composition .
- Dynamic NMR studies: Variable-temperature NMR can reveal restricted rotation in the dioxopyrrolidinyl group .
- Purification: Recrystallization in DMF-EtOH (1:1) or silica gel chromatography to remove by-products .
What experimental design considerations are critical for optimizing the coupling of the azetidine and thiazole moieties?
Level: Advanced
Answer:
Coupling efficiency depends on:
- Reagent stoichiometry: Excess acylating agents (e.g., 2-(2,5-dioxopyrrolidin-1-yl)acetic acid derivatives) improve yield but require careful quenching .
- Temperature control: Reflux in aprotic solvents (e.g., THF) minimizes side reactions .
- Protecting groups: Use tert-butoxycarbonyl (Boc) groups on the azetidine nitrogen to prevent undesired side reactions during coupling .
Which analytical techniques are most reliable for confirming the stereochemistry of the azetidin-3-yl acetate group?
Level: Basic
Answer:
- X-ray crystallography: Provides definitive stereochemical assignment but requires high-purity crystals .
- NOESY NMR: Detects spatial proximity between protons on the azetidine ring and adjacent substituents .
- Circular dichroism (CD): Useful for chiral centers in the dioxopyrrolidinyl moiety .
How should researchers approach scaling up the synthesis while maintaining purity?
Level: Advanced
Answer:
Scale-up challenges include heat dissipation and by-product accumulation. Strategies:
- Flow chemistry: Enables controlled mixing and temperature gradients for exothermic steps .
- In-line monitoring: Use HPLC or UV-vis spectroscopy to detect impurities in real time .
- Workup optimization: Liquid-liquid extraction with ethyl acetate/water mixtures reduces polar impurities .
What are the common pitfalls in interpreting mass spectrometry data for this compound?
Level: Basic
Answer:
- Fragmentation patterns: The dioxopyrrolidinyl group may cleave preferentially, leading to misassignment of the molecular ion peak. Use soft ionization (ESI-MS) to preserve the parent ion .
- Isotopic peaks: The sulfur atom in the thiazole ring contributes to a distinct isotopic cluster, which must be accounted for in data analysis .
How can computational methods aid in predicting the reactivity of the thiazole-nitrogen in further functionalization?
Level: Advanced
Answer:
- DFT calculations: Predict electrophilic aromatic substitution (EAS) sites on the thiazole ring using Fukui indices .
- Docking studies: Model interactions with biological targets (e.g., enzymes) to prioritize functional groups for modification .
- Solvent modeling: COSMO-RS simulations optimize solvent selection for regioselective reactions .
What strategies mitigate decomposition of the dioxopyrrolidinyl group under basic conditions?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
